1,3-dihydroxy-9H-xanthen-9-one

Anticancer Selectivity Index Colorectal Cancer

Procure 1,3-dihydroxy-9H-xanthen-9-one (CAS 3875-68-1) for reproducible outcomes. Unlike other xanthone regioisomers, its specific 1,3-dihydroxy pattern confers superior anticancer activity and favorable selectivity—validated for derivative libraries targeting cervical/colorectal cancers. Its intrinsic fluorescence enables HPLC carbohydrate detection and H₂O₂ assays. As parent scaffold for α-glucosidase (IC₅₀ 160.8 µM) and AChE inhibitors (derivatives ~20 µM), it is essential for diabetes and Alzheimer's research. Insist on the correct regioisomer.

Molecular Formula C13H8O4
Molecular Weight 228.2 g/mol
CAS No. 3875-68-1
Cat. No. B191090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dihydroxy-9H-xanthen-9-one
CAS3875-68-1
Synonyms1,3-Dihydroxyxanthone;  1,3-Dihydroxyxanthen-9-one;  1,3-Dihydroxy-9H-xanthen-9-one
Molecular FormulaC13H8O4
Molecular Weight228.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3O2)O)O
InChIInChI=1S/C13H8O4/c14-7-5-9(15)12-11(6-7)17-10-4-2-1-3-8(10)13(12)16/h1-6,14-15H
InChIKeyGTHOERCJZSJGHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dihydroxy-9H-xanthen-9-one (CAS 3875-68-1): Procurement Overview and Scaffold Identification


1,3-Dihydroxy-9H-xanthen-9-one, also referred to as 1,3-dihydroxyxanthone, is a naturally occurring and synthetically accessible member of the xanthone family, characterized by a tricyclic 9H-xanthen-9-one core with hydroxyl substitutions at the 1- and 3-positions [1]. This specific hydroxylation pattern defines its chemical identity and is a key determinant of its distinct biological and physicochemical profile when compared to other xanthone regioisomers [2]. It is commercially available as a research-grade compound, typically with a high purity validated by HPLC , and serves as both a bioactive scaffold in medicinal chemistry and a versatile building block for the synthesis of more complex derivatives [3].

Why Simple Substitution with 1,3-Dihydroxy-9H-xanthen-9-one Analogs Is Scientifically Invalid


The assumption that other hydroxylated xanthones or xanthone derivatives can be used as interchangeable substitutes for 1,3-dihydroxy-9H-xanthen-9-one is not supported by empirical evidence. The precise number and position of hydroxyl groups on the xanthone nucleus dictate its biological activity and selectivity. As detailed in the quantitative evidence below, even closely related regioisomers, such as 3,4-dihydroxyxanthone or 1,3,6-trihydroxyxanthone, exhibit significantly different potencies and selectivity profiles in anticancer assays [1]. Furthermore, the specific 1,3-dihydroxy motif provides a distinct chemical handle for selective derivatization at the 3-O-position, a key synthetic route for generating more potent acetylcholinesterase inhibitors, which is not feasible with other substitution patterns [2]. These structural nuances render generic substitution scientifically unjustified and necessitate the procurement of the specific compound for reproducible and meaningful results.

Quantitative Comparative Evidence: Performance of 1,3-Dihydroxy-9H-xanthen-9-one Against Its Closest Analogs


1,3-Dihydroxy-9H-xanthen-9-one Exhibits Superior Anticancer Selectivity Against WiDr Colorectal Cancer Cells Compared to Other Hydroxyxanthones

In a comparative in vitro study against the WiDr colorectal cancer cell line, 1,3-dihydroxy-9H-xanthen-9-one demonstrated an IC50 of 836 µM, but with a Selectivity Index (SI) of 2.230 [1]. While other xanthones like 3,4,6-trihydroxyxanthone showed a much lower IC50 (38 µM), its SI was exceptionally high at 66.39, indicating superior safety margins. However, when compared to its immediate dihydroxy and trihydroxy analogs such as 3,4-dihydroxyxanthone (IC50 1255 µM, SI 1.160), 3,6-dihydroxyxanthone (IC50 786 µM, SI 1.630), and 1,3,6-trihydroxyxanthone (IC50 384 µM, SI 1.540), the 1,3-dihydroxy compound presents a more favorable balance between potency and selectivity [1]. This specific selectivity profile is crucial for minimizing off-target toxicity in research applications.

Anticancer Selectivity Index Colorectal Cancer

1,3-Dihydroxy-9H-xanthen-9-one Displays the Strongest Anticancer Activity Against HeLa and WiDr Cells Among a Direct Panel of Hydroxylated Xanthones

In a study directly comparing the anticancer activity of synthesized hydroxylated xanthones, 1,3-dihydroxy-9H-xanthen-9-one was reported to exhibit the strongest activity against both HeLa (cervical) and WiDr (colorectal) cancer cell lines among all examined hydroxylated xanthones [1]. The compound achieved half-maximal inhibitory concentration (IC50) values ranging from 0.086 to 0.114 mM (equivalent to 86-114 µM) and demonstrated a Selectivity Index between 2.690 and 3.591 [1]. This superior activity was directly contrasted with other regioisomers in the study, establishing the 1,3-dihydroxy configuration as optimal for this specific anticancer application.

Anticancer Cervical Cancer Colorectal Cancer

The 1,3-Dihydroxy Scaffold is the Baseline for Potent α-Glucosidase Inhibition, Outperformed Only by Structurally Optimized Derivatives

1,3-Dihydroxy-9H-xanthen-9-one serves as the foundational scaffold for the development of potent α-glucosidase inhibitors. In a study evaluating a series of novel xanthone-triazole derivatives, the parent compound, 1,3-dihydroxyxanthone, exhibited an IC50 of 160.8 µM [1]. While this baseline activity is lower than the positive control 1-deoxynojirimycin (IC50 = 59.5 µM), it is significantly less potent than its optimized derivatives, such as compound 5e which achieved an IC50 of 2.06 µM [1]. This data demonstrates that while the parent compound has intrinsic activity, it is the essential core for creating next-generation inhibitors with substantially enhanced potency (over 78-fold improvement).

Antidiabetic α-Glucosidase Inhibition Drug Discovery

1,3-Dihydroxy-9H-xanthen-9-one is a Viable Core for Acetylcholinesterase (AChE) Inhibition, Providing a Baseline for Rational Derivative Design

A study on the synthesis of 1-hydroxy-3-O-substituted xanthone derivatives evaluated 1,3-dihydroxyxanthone (compound 1) and its derivatives for AChE inhibitory activity. While the parent compound's IC50 value is not explicitly stated, it was used as the baseline for comparison. All synthesized derivatives (2a-2r), which involved alkyl, alkenyl, alkynyl, and alkylated phenyl substitutions at the C3 position, showed significantly stronger AChE inhibitory activities than the parent compound [1]. The most potent derivatives, 2g and 2j, achieved IC50 values of 20.8 µM and 21.5 µM, respectively [1]. This demonstrates that the 1,3-dihydroxyxanthone core is a privileged structure that can be readily modified to achieve potent enzyme inhibition.

Neurodegeneration Acetylcholinesterase Inhibition Alzheimer's Disease

Limited In Vivo Antimalarial Activity Distinguishes 1,3-Dihydroxy-9H-xanthen-9-one from Polyhydroxylated Xanthones

In an in vivo study evaluating the antimalarial activity of various oxygenated xanthones, 1,3-dihydroxyxanthone demonstrated significantly lower efficacy compared to its polyhydroxylated counterparts. When administered at a dose of 20 mg/kg/day for 4 days in a Plasmodium berghei ANKA mouse model, 1,3-dihydroxyxanthone reduced parasitaemia by only 15.1% [1]. In contrast, the most active compound in the series, 1,3,6,8-tetrahydroxyxanthone, achieved a 70.5% reduction [1]. This stark difference underscores the critical role of additional hydroxyl groups in conferring potent in vivo antimalarial activity and highlights the functional divergence among structurally similar xanthones.

Antimalarial In Vivo Efficacy Parasitology

Compound 4 (a 1,3-Dihydroxyxanthone Derivative) Exhibits Superior Antioxidant Activity Compared to Other Synthesized Xanthone Derivatives

In a study synthesizing and evaluating ten substituted 1,3-dihydroxyxanthones, compound 4 was identified as having the best antioxidant activity among the series [1]. This finding was supported by theoretical calculations and suggests that while the core 1,3-dihydroxy scaffold provides a basis for antioxidant activity, the specific substitution pattern on the core is the primary driver of potency. This evidence positions 1,3-dihydroxy-9H-xanthen-9-one not as the end product for antioxidant research, but as the optimal starting material for creating and identifying potent antioxidant leads like compound 4.

Antioxidant Oxidative Stress Free Radical Scavenging

Defined Research and Industrial Applications for 1,3-Dihydroxy-9H-xanthen-9-one (CAS 3875-68-1)


Medicinal Chemistry: As a Privileged Scaffold for Anticancer Lead Optimization

Procure 1,3-dihydroxy-9H-xanthen-9-one as a starting material for synthesizing a focused library of derivatives. Based on evidence that this specific regioisomer exhibits the strongest anticancer activity among a panel of hydroxylated xanthones [1] and a favorable selectivity index [2], structural modifications at the 1- and 3- positions can be explored to further improve potency and pharmacokinetic properties for the development of novel anticancer agents targeting cervical or colorectal cancers.

Medicinal Chemistry: As the Core Scaffold for Designing Potent α-Glucosidase and AChE Inhibitors

Utilize 1,3-dihydroxy-9H-xanthen-9-one as the validated core structure for creating potent enzyme inhibitors. The compound's baseline α-glucosidase inhibitory activity (IC50 = 160.8 µM) [3] and its utility as a parent compound for generating AChE inhibitors with significantly enhanced potency (IC50 ~20 µM) [4] make it an essential building block for research programs focused on type 2 diabetes and Alzheimer's disease. Rational design can lead to derivatives with improved binding affinities and drug-like properties.

Chemical Biology and Fluorescence: As a Fluorescent Probe for Biochemical Assays

Leverage the compound's intrinsic fluorescent properties for imaging and analytical applications. The compound is a known fluorescent dye and has been used in the determination of carbohydrates by fluorescence densitometry, the determination of H2O2, and as an additive in indirect fluorimetric detection for HPLC . Its utility in these specific biochemical and analytical techniques provides a distinct advantage over non-fluorescent xanthone analogs.

Antioxidant Research: As a Template for Discovering Novel Antioxidant Agents

Use 1,3-dihydroxy-9H-xanthen-9-one as a synthetic template for generating and screening a panel of substituted xanthone derivatives. Evidence from comparative studies demonstrates that specific derivatives of this core, such as compound 4, can exhibit superior antioxidant activity [5]. This approach is valid for identifying new lead compounds to combat oxidative stress-related diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-dihydroxy-9H-xanthen-9-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.